molecular formula C16H11FO B6319239 2-Fluoro-4-(naphthalen-2-YL)phenol CAS No. 550997-73-4

2-Fluoro-4-(naphthalen-2-YL)phenol

Cat. No.: B6319239
CAS No.: 550997-73-4
M. Wt: 238.26 g/mol
InChI Key: JZAALJHRGIVUQB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(naphthalen-2-yl)phenol is an organic compound characterized by the presence of a fluorine atom and a naphthalene ring attached to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(naphthalen-2-yl)phenol typically involves the reaction of 2-fluoro-4-iodophenol with naphthalene-2-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(naphthalen-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(naphthalen-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(naphthalen-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(naphthalen-2-yl)phenol is unique due to the presence of both a fluorine atom and a naphthalene ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Fluoro-4-(naphthalen-2-YL)phenol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a fluorine atom and a naphthalene moiety attached to a phenolic structure, exhibits various biological interactions that make it a subject of interest for researchers.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F O. Its structure features a hydroxyl group (-OH), which significantly contributes to its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been suggested that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli . The mechanism of action is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This activity is attributed to the compound's ability to generate reactive oxygen species (ROS), which can lead to cell death in malignant cells .

Interaction with Biological Macromolecules

Studies have shown that this compound can interact with various biological macromolecules, including proteins and nucleic acids. These interactions may influence cellular signaling pathways and gene expression, contributing to its observed biological effects. The hydroxyl group plays a crucial role in hydrogen bonding, enhancing the compound's affinity for target molecules .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(Naphthalen-2-yl)phenolLacks fluorine substituentGreater hydrophobicity due to absence of fluorine
2-Fluoro-4-methylphenolContains a methyl group instead of naphthaleneDifferent biological activity profile
2-Fluoro-naphthaleneOnly contains naphthalene without phenolic functionalityLess reactivity due to lack of -OH group
4-FluorophenolContains fluorine but lacks naphthalene structureDifferent chemical reactivity

The uniqueness of this compound lies in its combination of a fluorinated aromatic system and a hydroxyl group, which enhances its biological activity compared to similar compounds .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents .
  • Cancer Cell Apoptosis : In vitro studies indicated that this compound could effectively induce apoptosis in various cancer cell lines, marking it as a candidate for further cancer research .
  • Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with specific protein targets involved in cancer progression, providing a theoretical framework for its mechanism of action .

Properties

IUPAC Name

2-fluoro-4-naphthalen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAALJHRGIVUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435874
Record name 2-Fluoro-4-(2-naphthyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550997-73-4
Record name 2-Fluoro-4-(2-naphthyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2ccc3ccccc3c2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 2-(3-fluoro-4-methoxyphenyl)naphthalene (0.22 g, 0.87 mmol) with boron tribromide (1.75 mL of 1 N solution, 1.75 mmol) according to method D to yield 0.13 g (63%) of a white solid: mp 110-112° C.; 1H NMR (DMSO-d6): δ 7.05-7.11 (1H, m), 7.47-7.54 (3H, m), 7.65 (1H, dd, J=2.20 Hz, J=12.92 Hz), 7.82 (1H, dd, J=1.80 Hz, J=8.62), 7.90-7.98 (3H, m), 8.17 (1H, bs), 10.07 (1H, bs); MS (ESI) m/z237 (M−H)−.
Name
2-(3-fluoro-4-methoxyphenyl)naphthalene
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two

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